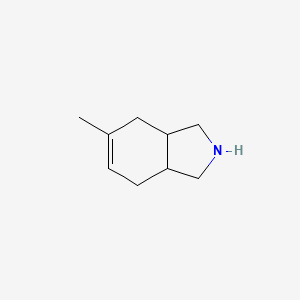
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is a heterocyclic organic compound with the molecular formula C9H15N It is a derivative of isoindole, characterized by a hexahydro structure with a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of 5-methyl-1H-isoindole using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents, alkylating agents.
Major Products
Oxidation: N-oxides.
Reduction: Fully saturated isoindole derivatives.
Substitution: Halogenated or alkylated isoindole derivatives.
Aplicaciones Científicas De Investigación
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
2,3,3a,4,7,7a-hexahydro-1H-isoindole: Lacks the methyl group at the 5-position.
5-methyl-1H-isoindole: Lacks the hexahydro structure.
N-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole: Contains an additional methyl group on the nitrogen atom.
Uniqueness
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole is unique due to its specific substitution pattern and hexahydro structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H15N |
|---|---|
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole |
InChI |
InChI=1S/C9H15N/c1-7-2-3-8-5-10-6-9(8)4-7/h2,8-10H,3-6H2,1H3 |
Clave InChI |
OVBKKDSRBCCWSP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2CNCC2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















